molecular formula C17H21N5 B280328 2-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

2-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

Katalognummer B280328
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: JIDFWHQSJCXTCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a chemical compound that has been found to have potential applications in scientific research. It is a complex molecule with a unique structure that makes it interesting for researchers to study.

Wirkmechanismus

The mechanism of action of 2-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
2-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has been found to have biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative stress. It has also been found to have anti-inflammatory properties, which can reduce inflammation in the body.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile in lab experiments are its unique structure and potential applications in scientific research. However, its limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for the study of 2-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. These include further research into its potential applications in the treatment of cancer, neurological disorders, and microbial infections. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Finally, the development of derivatives of this compound could lead to the discovery of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, 2-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a complex molecule with potential applications in scientific research. Its unique structure and potential applications in the treatment of cancer, neurological disorders, and microbial infections make it an interesting compound for researchers to study. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesemethoden

The synthesis of 2-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile can be achieved through a multistep process. The first step involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2,3-dihydrofuran in the presence of a catalyst. The resulting product is then reacted with 2,3-dihydropyridine in the presence of a base. The final step involves the reaction of the intermediate product with cyanide ion to yield the desired compound.

Wissenschaftliche Forschungsanwendungen

2-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has potential applications in scientific research. It has been found to have anticancer properties and can be used in the development of cancer drugs. It has also been found to have antifungal and antibacterial properties and can be used in the development of antimicrobial agents. Additionally, it has been found to have potential applications in the treatment of neurological disorders.

Eigenschaften

Molekularformel

C17H21N5

Molekulargewicht

295.4 g/mol

IUPAC-Name

2-amino-4-(1,5-dimethylpyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C17H21N5/c1-11-14(10-20-22(11)2)16-12-7-5-3-4-6-8-15(12)21-17(19)13(16)9-18/h10H,3-8H2,1-2H3,(H2,19,21)

InChI-Schlüssel

JIDFWHQSJCXTCB-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C)C2=C(C(=NC3=C2CCCCCC3)N)C#N

Kanonische SMILES

CC1=C(C=NN1C)C2=C(C(=NC3=C2CCCCCC3)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.